Thiopropazate - 84-06-0

Thiopropazate

Catalog Number: EVT-255698
CAS Number: 84-06-0
Molecular Formula: C23H28ClN3O2S
Molecular Weight: 446.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thiopropazate is a phenothiazine derivative in which 10H-phenothiazine has a chloro subsitituent at the 2-position and a 3-[4-(2-acetoxyethyl)piperazin-1-yl]propyl group at N-10. It has a role as a phenothiazine antipsychotic drug and a dopaminergic antagonist. It is a member of phenothiazines, a N-alkylpiperazine, an acetate ester and an organochlorine compound.
Source and Classification

Thiopropazate is classified as a thioxanthene derivative, which is a subclass of antipsychotic agents. It is primarily sourced from chemical synthesis processes rather than being derived from natural products. Its chemical structure includes a thioxanthene core, which contributes to its biological activity.

Synthesis Analysis

Methods of Synthesis

The synthesis of thiopropazate involves several chemical reactions that typically start from simpler organic compounds. Common methods include:

  • Cyclization Reactions: These are crucial in forming the thioxanthene structure. A typical approach involves the reaction of 2-aminobenzenethiol with appropriate carbonyl compounds.
  • Substitution Reactions: Once the thioxanthene core is established, further modifications are made through substitution reactions to introduce various functional groups that enhance its pharmacological properties.

Technical Details

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 286.39 g/mol
  • Melting Point: Varies based on purity but typically around 200 °C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Thiopropazate undergoes several chemical reactions that are important for its activity:

  • Oxidation-Reduction Reactions: These reactions can alter its pharmacological profile and bioavailability.
  • Hydrolysis: In aqueous environments, thiopropazate can hydrolyze, which may affect its stability and efficacy as a therapeutic agent.

Technical Details

The kinetics of these reactions are influenced by pH, temperature, and the presence of other reactive species in the environment. Understanding these factors is crucial for optimizing thiopropazate's formulation for clinical use.

Mechanism of Action

Process

Thiopropazate exerts its effects primarily through antagonism at dopamine receptors, particularly D2 receptors in the central nervous system. This action helps mitigate symptoms associated with psychotic disorders.

Data

  • Dopamine Receptor Affinity: Studies indicate a significant affinity for D2 receptors, which correlates with its antipsychotic efficacy.
  • Impact on Neurotransmitter Levels: Thiopropazate influences levels of serotonin and norepinephrine, contributing to its mood-stabilizing effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Odor: Generally odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: The pH of solutions can affect solubility and stability.
  • Reactivity: Reacts with strong oxidizing agents; caution is advised during storage and handling.
Applications

Scientific Uses

Thiopropazate has been utilized in various scientific studies focusing on:

  • Psychiatric Research: Investigating its efficacy in treating schizophrenia and other psychotic disorders.
  • Neuropharmacology: Exploring its mechanisms at the molecular level to better understand antipsychotic drug action.
  • Clinical Trials: Evaluating safety profiles and therapeutic outcomes in patient populations.
Historical Development and Contextualization of Thiopropazate in Neuropsychopharmacology

Emergence of Phenothiazine Derivatives in Mid-20th Century Antipsychotic Therapy

The mid-20th century witnessed a revolutionary shift in psychiatric treatment with the introduction of phenothiazine derivatives. Chlorpromazine's serendipitous discovery in the early 1950s established the foundational neuroleptic paradigm, demonstrating that psychosis could be chemically managed through dopamine receptor blockade. This breakthrough catalyzed intensive research into structurally related compounds, aiming to optimize therapeutic profiles while minimizing debilitating neurological side effects like extrapyramidal symptoms (EPS) and tardive dyskinesia. Phenothiazines constituted the first generation of antipsychotics (later termed "typical" antipsychotics), characterized by a three-ring nucleus with varying side-chain modifications that significantly influenced pharmacological potency and side-effect profiles. Within this chemical landscape, pharmaceutical companies systematically explored structural alterations to the side chains attached to the phenothiazine core, seeking agents with improved efficacy or tolerability. This era of prolific synthetic chemistry aimed to refine the balance between antipsychotic efficacy and the motor side effects intrinsically linked to D2 dopamine receptor antagonism in the nigrostriatal pathway [2] [7] [8].

Table 1: Key Structural Modifications in Early Phenothiazine Antipsychotics

Compound (Example)Core Ring SubstitutionSide Chain TypeRelative Potency
ChlorpromazineChlorine at C2DimethylaminopropylLow
PerphenazineChlorine at C2Piperazinyl-hydroxyethylHigh
ThiopropazateChlorine at C2Piperazinyl-ethyl acetate esterModerate (Prodrug)
ThioridazineSCH3 at C2Piperidinyl-ethylModerate

Thiopropazate’s Synthesis and Early Patent Claims: Bridging Structural Innovations

Thiopropazate (chemical name: 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate) emerged as a significant structural innovation within the phenothiazine class, patented by John W. Cusic of G.D. Searle & Co. (US Patent 2,766,235, granted in 1956). Its synthesis involved a multi-step alkylation process. The initial step reacted 2-chloro-10-(3-chloropropyl)phenothiazine with piperazine to yield N-Desmethylprochlorperazine. This intermediate was subsequently alkylated with 2-bromoethyl acetate to form the final thiopropazate molecule [3]. This synthetic pathway strategically incorporated an ethyl acetate ester group onto the terminal nitrogen of the piperazine side chain, a modification distinguishing it from its close relative, perphenazine. Critically, this esterification rendered thiopropazate a prodrug, requiring metabolic hydrolysis in vivo to liberate the active metabolite, perphenazine. Searle's patent claims centered on this novel chemical structure and its production methods, emphasizing the unique ester linkage and its anticipated impact on pharmacokinetics. Marketed under trade names including Dartalan, Dartal, and Artalan, primarily by G.D. Searle in the US and UK and Boehringer Mannheim in Germany, thiopropazate entered clinical practice positioned as a potentially advantageous derivative within the expanding phenothiazine arsenal [3] [4].

Comparative Analysis of Thiopropazate’s Introduction vs. Contemporary Neuroleptics (e.g., Chlorpromazine)

Thiopropazate's introduction occurred amidst the dominance of chlorpromazine and the emergence of other potent phenothiazines like fluphenazine and trifluoperazine. Its clinical positioning reflected both shared mechanisms and nuanced differences:

  • Mechanism of Action: Like all typical antipsychotics of the era, thiopropazate's primary therapeutic action (via its active metabolite perphenazine) stemmed from antagonism of dopamine D2 receptors in the mesolimbic pathway. This aligned it fundamentally with chlorpromazine and other neuroleptics. Perphenazine, the active moiety, was recognized as a high-potency D2 antagonist with significant D2 receptor occupancy [7] [8].
  • Efficacy Profile: Early clinical studies (e.g., Hamilton et al., 1960) indicated thiopropazate was effective in managing positive symptoms of schizophrenia (agitation, aggression, delusions, hallucinations), similar to chlorpromazine. However, like its contemporaries, it demonstrated limited efficacy against negative symptoms (social withdrawal, anhedonia) and cognitive deficits associated with chronic schizophrenia [4] [8].
  • Side Effect Expectations: Its prodrug nature and the pharmacological profile of perphenazine suggested an antipsychotic agent with moderate potency. While still carrying the risk of EPS inherent to D2 blockade, early clinical observations (e.g., Mathews, 1958) suggested potentially different tolerability characteristics compared to some high-potency agents like haloperidol. The ester linkage was hypothesized to potentially influence absorption or distribution, although conclusive evidence differentiating its EPS profile significantly from other mid-to-high potency phenothiazines like perphenazine itself remained limited [4] [8].
  • Structural Distinction: The key structural difference lay in the esterified side chain compared to chlorpromazine's aliphatic dimethylaminopropyl chain or perphenazine's unesterified hydroxyethyl-piperazine chain. This defined thiopropazate's prodrug status and represented a targeted chemical strategy to potentially modulate the drug's pharmacokinetic behavior [3].

Evolution of Clinical Perceptions: From Antipsychotic Efficacy to Niche Applications

Thiopropazate's trajectory within neuropsychopharmacology underwent a significant shift within a relatively short period. While initially employed as a general antipsychotic agent for schizophrenia and related psychoses, its clinical utilization rapidly narrowed. Two key factors drove this evolution:

  • The Rise of Specialized Alternatives: The development and introduction of other phenothiazines and, crucially, the first non-phenothiazine antipsychotic haloperidol (a butyrophenone) provided clinicians with alternatives offering varying potency and side effect profiles. Thiopropazate did not demonstrate compelling advantages over these agents for broad-spectrum antipsychotic therapy [4] [8].
  • Identification of a Specific Therapeutic Niche: The most significant factor reshaping thiopropazate's role was emerging clinical observations regarding its effects on abnormal involuntary movements. This culminated in a landmark 1971 placebo-controlled trial published in the British Medical Journal (Brandon et al.). The study demonstrated that thiopropazate was significantly more effective than placebo in alleviating persistent dyskinesia in patients with functional psychoses who had developed these movement disorders as a consequence of prolonged therapy with other phenothiazines. Crucially, these dyskinetic symptoms had persisted unchanged for at least one month after withdrawal of the causative antipsychotic agent – a condition previously considered largely refractory to treatment. This finding positioned thiopropazate as a potential therapeutic tool for managing a severe and often irreversible iatrogenic condition [4].

Consequently, by the early 1970s, thiopropazate's primary clinical identity transitioned from a general-purpose antipsychotic to a specialized agent considered for managing persistent phenothiazine-induced dyskinesia. This niche application, although supported by clinical evidence, remained somewhat paradoxical. Thiopropazate itself, being metabolized to perphenazine (a potent D2 blocker), carried the inherent risk of inducing extrapyramidal side effects, including potentially dyskinesia. Its efficacy in treating established, persistent dyskinesia suggested a complex pharmacological interplay, potentially involving modulation of dopaminergic-cholinergic balance in the basal ganglia beyond simple D2 blockade, although the precise mechanisms remained unclear [4] [7] [8]. Its use for this specific indication represented a targeted application within the complex challenge of managing the long-term neurological consequences of first-generation antipsychotic therapy.

Table 2: Thiopropazate's Clinical Positioning Evolution

EraPrimary Clinical RoleKey Supporting Evidence/ContextCompetitive Landscape
Late 1950s-1960sGeneral Antipsychotic (Schizophrenia, Psychoses)Early trials showing efficacy on positive psychotic symptoms [4]Among numerous phenothiazines; Haloperidol introduced
Early 1970sManagement of Persistent Phenothiazine-Induced DyskinesiaPlacebo-controlled trial demonstrating efficacy in refractory dyskinesia [4]Recognition of tardive dyskinesia as major limitation of FGAs; No other proven treatments
Late 20th Century OnwardsLargely Obsolete / Historical InterestIntroduction of Clozapine and Atypicals (lower TD risk); Limited marketSecond-generation antipsychotics dominate

Properties

CAS Number

84-06-0

Product Name

Thiopropazate

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate

Molecular Formula

C23H28ClN3O2S

Molecular Weight

446.0 g/mol

InChI

InChI=1S/C23H28ClN3O2S/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27/h2-3,5-8,17H,4,9-16H2,1H3

InChI Key

AIUHRQHVWSUTGJ-UHFFFAOYSA-N

SMILES

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Solubility

SOL IN ETHER

Synonyms

thiopropazate
thiopropazate dihydrochloride
thiopropazate, ion (+1)

Canonical SMILES

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.